molecular formula C34H40O16 B13834485 Glyrophama Dihydrate

Glyrophama Dihydrate

Cat. No.: B13834485
M. Wt: 704.7 g/mol
InChI Key: CMQOKNQYLSMKJC-XKJYGLEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyrophama Dihydrate is a chemical compound known for its significant effects on lipid metabolism and cardiovascular health. It has been studied for its potential to reduce atherosclerosis and improve lipid profiles in experimental models . The compound is characterized by its ability to lower serum cholesterol levels and enhance high-density lipoprotein (HDL) levels, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyrophama Dihydrate typically involves the crystallization process. The dihydrate–hemihydrate recrystallization method is commonly employed, where the compound is produced under controlled thermodynamic conditions such as temperature, sulfuric acid concentration, and phosphoric acid concentration . The process involves the dissolution of the precursor materials followed by controlled crystallization to obtain the dihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The use of additives such as D-Glucitol and poly(vinyl alcohol) can modify the morphology of the crystals, enhancing filtration performance and reducing impurities . These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Glyrophama Dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Glyrophama Dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glyrophama Dihydrate involves its interaction with lipid metabolism pathways. It reduces the area of aorta damage and lowers serum cholesterol levels by enhancing the activity of enzymes involved in lipid metabolism . The compound also increases HDL levels, which are beneficial for cardiovascular health. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism are well-documented.

Comparison with Similar Compounds

Uniqueness: Glyrophama Dihydrate is unique in its ability to significantly improve lipid profiles and reduce atherosclerosis. Unlike other similar compounds, it has a specific action on lipid metabolism, making it a valuable compound for therapeutic research and applications.

Properties

Molecular Formula

C34H40O16

Molecular Weight

704.7 g/mol

IUPAC Name

(1R,6R,13R)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23-,24+,25+,27-,28+,29-,30+,31+,33-,34+/m0/s1

InChI Key

CMQOKNQYLSMKJC-XKJYGLEUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3[C@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC

Origin of Product

United States

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